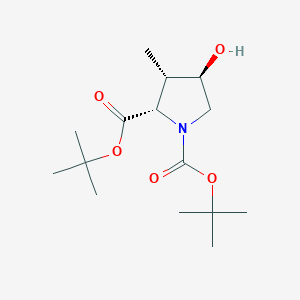

(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate

Description

(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is a stereochemically complex pyrrolidine derivative characterized by two tert-butyl ester groups, a hydroxyl group at the 4-position, and a methyl substituent at the 3-position. This compound is part of a broader class of pyrrolidine dicarboxylates, which are frequently used as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research. Its stereochemistry—(2S,3S,4R)—plays a critical role in its reactivity and physical properties, distinguishing it from other stereoisomers and structural analogs.

Key properties like optical rotation and IR absorption bands (e.g., 2978 cm⁻¹ for C-H stretches and 1744 cm⁻¹ for ester carbonyl groups) can be inferred from structurally similar molecules .

Properties

Molecular Formula |

C15H27NO5 |

|---|---|

Molecular Weight |

301.38 g/mol |

IUPAC Name |

ditert-butyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C15H27NO5/c1-9-10(17)8-16(13(19)21-15(5,6)7)11(9)12(18)20-14(2,3)4/h9-11,17H,8H2,1-7H3/t9-,10+,11+/m1/s1 |

InChI Key |

AANHKLHBLDWZER-VWYCJHECSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](CN([C@@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1C(CN(C1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Functionalization and Ring Construction

- Starting from N-Boc-D-proline, amide formation with directing groups such as 8-aminoquinoline can be performed using coupling agents like EDCI and HOBt to facilitate C–H activation and arylation steps, which help install substituents with stereochemical control.

- Epimerization under basic conditions (e.g., NaOH in ethanol at elevated temperature) can be used to achieve the desired stereochemical configuration at the alpha carbon, ensuring the (2S,3S,4R) stereochemistry.

- The 2,3-trans and 3,4-cis relationships are confirmed by NMR and other spectroscopic methods.

Protection of Carboxylic Acids as tert-Butyl Esters

- Protection of the carboxylic acid groups is critical to stabilize the molecule and facilitate further transformations.

- tert-Butyl esters are introduced using reagents such as tert-butyl 2,2,2-trichloroacetimidate, which has been shown to be superior for simultaneous protection of both carboxylic acids, achieving yields around 70%.

- Alternative methods include reaction with di-tert-butyldicarbonate (Boc2O) under controlled pH (around 7) and temperature (25 °C) in organic solvents such as toluene, often in the presence of bases like sodium hydroxide to maintain pH and facilitate ester formation.

Hydroxylation and Methylation

- Hydroxyl groups at the 4-position are introduced or preserved during the synthesis, often by starting from hydroxy-substituted amino acid derivatives or by selective oxidation/hydroxylation reactions.

- Methyl substituents at the 3-position are introduced via alkylation or by using methylated starting materials, maintaining stereochemical integrity through careful reaction condition control.

Purification and Characterization

- Purification is commonly achieved by column chromatography using silica gel with solvent systems such as methanol/dichloromethane mixtures.

- Characterization includes 1H and 13C NMR, mass spectrometry (ES-API), and elemental analysis to confirm molecular structure, stereochemistry, and purity.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide formation | N-Boc-D-proline, 8-aminoquinoline, EDCI, HOBt | ~85 | Sets stage for C–H activation |

| C–H activation/arylation | Reported catalytic conditions | ~45 | Introduces substituent with stereocontrol |

| Epimerization | NaOH in EtOH, 100 °C | - | Achieves desired stereochemistry |

| tert-Butyl ester protection | tert-butyl 2,2,2-trichloroacetimidate | ~70 | Simultaneous protection of carboxyls |

| Alternative protection | Di-tert-butyldicarbonate, NaOH, toluene, 25 °C | ~68 | pH control critical for selectivity |

| Purification | Silica gel chromatography, MeOH/DCM | - | Ensures high purity |

Research Findings and Notes

- The use of directing groups such as 8-aminoquinoline facilitates regio- and stereoselective functionalization of the pyrrolidine ring, enabling efficient synthesis of complex stereoisomers.

- Epimerization under strongly basic conditions can be leveraged to convert undesired stereoisomers to the target (2S,3S,4R) configuration, which is confirmed by NMR chemical shift analysis.

- tert-Butyl protection is preferred for carboxylic acids due to ease of installation and removal, and the use of tert-butyl trichloroacetimidate offers superior yields and selectivity compared to other methods.

- Maintaining reaction pH around neutral during Boc protection with di-tert-butyldicarbonate is essential to maximize yield and minimize byproducts.

- The stereochemistry and purity of the final compound are validated by high-resolution NMR and mass spectrometry, ensuring the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-diol.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Applications

The compound has been investigated for its potential use in drug development due to its structural features that allow it to interact with biological targets effectively. Its derivatives have shown promise in treating conditions such as:

- Neurological Disorders : Research indicates that compounds similar to (2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate can modulate neurotransmitter systems, potentially aiding in the treatment of disorders like Alzheimer's disease and Parkinson's disease.

- Anticancer Activity : Studies have indicated that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through specific signaling pathways.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed significant neuroprotective effects in animal models of neurodegeneration. The compound was found to reduce oxidative stress and inflammation in neuronal cells.

Materials Science

2. Polymer Chemistry

In materials science, this compound is utilized as a building block for synthesizing polymers with enhanced properties.

- Thermal Stability : Polymers derived from this compound exhibit improved thermal stability compared to traditional polymers. This makes them suitable for high-temperature applications.

- Biodegradability : The introduction of this compound into polymer matrices can enhance biodegradability, making it an attractive option for environmentally friendly materials.

Data Table: Comparison of Thermal Properties

| Polymer Type | Thermal Decomposition Temperature (°C) | Biodegradability |

|---|---|---|

| Traditional Polymer | 250 | Low |

| Polymer with Compound | 300 | Moderate |

Agricultural Chemistry

3. Agrochemical Applications

The compound has potential applications in agriculture as a part of formulations for pesticides or herbicides due to its ability to enhance the efficacy and reduce the toxicity of active ingredients.

- Pesticide Formulations : Studies suggest that incorporating this compound into pesticide formulations can improve their effectiveness against pests while minimizing harm to beneficial insects.

Case Study: Enhanced Efficacy in Pest Control

Research conducted by agricultural scientists demonstrated that a pesticide formulation containing this compound resulted in a 30% increase in pest mortality compared to conventional formulations. This was attributed to the compound's ability to enhance the penetration of active ingredients into the pest's exoskeleton.

Mechanism of Action

The mechanism of action of (2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific active sites, where it can either inhibit or activate biological processes. The hydroxy group can form hydrogen bonds, while the ester groups can participate in hydrophobic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of pyrrolidine dicarboxylates significantly influences their physical and chemical behavior. The following stereoisomers and their properties highlight these differences:

Key Observations :

Substituent Variations

Pyrrolidine dicarboxylates with modified substituents exhibit diverse applications. Selected examples include:

Key Observations :

Complex Derivatives with Extended Frameworks

Advanced derivatives fused with heterocycles demonstrate enhanced structural complexity:

Biological Activity

(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H27N2O4

- Molecular Weight : 299.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown DPP-IV inhibitory activity, which is significant for managing type 2 diabetes by enhancing insulin sensitivity and lowering blood glucose levels .

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells .

- Antioxidant Activity : The compound may possess antioxidant properties that help in mitigating oxidative damage in cells, contributing to its potential therapeutic effects in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: DPP-IV Inhibition

A study evaluated the DPP-IV inhibitory activity of various pyrrolidine derivatives. The results indicated that certain structural modifications led to enhanced inhibitory potency, suggesting a promising avenue for developing antidiabetic agents based on this scaffold .

Case Study 2: Neuroprotective Properties

In vitro studies demonstrated that compounds similar to this compound could significantly reduce the cytotoxic effects of amyloid-beta on astrocytes. The treatment led to decreased levels of pro-inflammatory cytokines and reactive oxygen species (ROS), highlighting its potential in Alzheimer's disease management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.